molecular formula C22H19ClN4O4 B2742270 [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-78-9

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2742270
CAS No.: 946302-78-9
M. Wt: 438.87
InChI Key: RCNXXYHQFOOCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring two key pharmacophores: a 1,3-oxazole ring substituted with a methoxyphenyl group and a 1,2,3-triazole ring bearing a chlorophenyl substituent. These moieties are linked via a methyl ester group. The 4-methoxyphenyl group introduces electron-donating properties, and the 4-chlorophenyl substituent provides lipophilicity, which may influence membrane permeability.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)17-8-6-16(23)7-9-17)22(28)30-12-19-14(2)31-21(24-19)15-4-10-18(29-3)11-5-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNXXYHQFOOCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxazole ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H22ClN6O4
Molecular Weight442.89 g/mol
CAS NumberNot specified

Immunomodulatory Effects

Research indicates that derivatives of oxazole and triazole compounds exhibit significant immunomodulatory properties. For instance, a related oxazole derivative was shown to inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. These findings suggest that the compound may have potential as an immunosuppressive agent .

In a study examining various isoxazole derivatives, it was found that certain compounds could regulate gene expression in immune cells, influencing cytokine production and T-cell activation. Specifically, compounds similar to our target compound demonstrated the ability to upregulate pro-inflammatory cytokines while downregulating anti-inflammatory markers .

Anti-inflammatory Properties

Compounds containing triazole rings have been associated with anti-inflammatory activity. The target compound's structural components suggest it may interact with inflammatory pathways. In vitro studies have shown that triazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating a potential mechanism for reducing inflammation .

Case Studies and Research Findings

  • Study on Isoxazole Derivatives : A study published in MDPI explored various isoxazole derivatives and their effects on immune functions. It highlighted that certain derivatives could modulate T-cell responses and cytokine production favorably, suggesting a pathway for therapeutic development .
  • Triazole Compounds : Research conducted on triazole derivatives indicated their effectiveness in reducing inflammation markers in animal models. The findings suggest that similar mechanisms may be applicable to the target compound, warranting further investigation into its anti-inflammatory properties .
  • Chemical Evaluation : In a comprehensive evaluation of substituted oxazoles and their biological activities, it was noted that specific modifications in the chemical structure could enhance their pharmacological effects. This suggests that our target compound may be optimized for better efficacy through structural modifications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing triazole and oxazole moieties exhibit significant anticancer properties. A study evaluated the synthesized compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The compound demonstrated notable cytotoxicity with mean GI50 values indicating effective inhibition of cell growth across multiple cancer types .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein targets involved in cell proliferation and survival. For instance, it has been shown to interact with the 14-3-3 protein family, which plays a crucial role in regulating various cellular processes including apoptosis and cell cycle progression .

Drug Design and Development
The compound's structural features make it a candidate for further development as a therapeutic agent. Its ability to form hydrogen bonds and hydrophobic interactions with biological targets can be optimized through structural modifications, enhancing its efficacy and selectivity .

Agricultural Applications

Pesticidal Properties
The oxazole and triazole rings are known for their fungicidal properties. Preliminary studies have suggested that derivatives of this compound could be effective against various plant pathogens, potentially serving as new agrochemicals. Field trials are necessary to evaluate their effectiveness in real-world agricultural settings.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. Its unique chemical structure allows for functionalization that can enhance the properties of polymers used in coatings and composites.

Data Summary

Application AreaKey FindingsReferences
Medicinal Chemistry Significant anticancer activity with mean GI50 values demonstrating cytotoxicity against cancer cells. ,
Agriculture Potential use as a fungicide against plant pathogens; further studies needed for field efficacy.
Material Science Possible enhancement of polymer properties through functionalization with this compound.

Case Studies

  • Antitumor Activity Study : In vitro testing showed that the compound inhibited growth in human tumor cell lines with varying degrees of sensitivity. The results highlighted its potential as a lead compound for further development in cancer therapy.
  • Fungicidal Evaluation : Initial laboratory tests indicated that derivatives of the compound exhibited antifungal activity against common agricultural pathogens, suggesting potential use in crop protection strategies.
  • Polymer Enhancement Research : Experiments involving the integration of this compound into polymer blends demonstrated improved mechanical properties compared to control samples, indicating its utility in material science applications.

Comparison with Similar Compounds

Oxazole vs. Thiazole Derivatives

Compounds like 2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid () replace the oxazole with a thiazole ring. However, oxazole derivatives like the target compound may offer improved synthetic accessibility and reduced toxicity .

Triazole Derivatives

The triazole core is shared with compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, –3). These derivatives often display planar molecular conformations, facilitating π-π stacking in crystal packing or target binding. Substitutions on the triazole (e.g., 4-chlorophenyl vs. 4-fluorophenyl) modulate steric and electronic effects, impacting intermolecular interactions .

Halogen-Substituted Analogues

Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) (–3) demonstrate that halogen variation minimally alters molecular conformation but significantly affects crystal packing. For example:

Property Compound 4 (Cl) Compound 5 (Br)
Halogen Van der Waals radius 1.75 Å 1.85 Å
Crystal Density 1.532 g/cm³ 1.612 g/cm³
Melting Point 218–220°C 225–227°C

The larger bromine atom increases crystal density and melting point due to enhanced halogen-bonding interactions .

Ester-Linked Analogues

The ester group in the target compound is analogous to [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (). Key differences include:

  • Pyrazole vs. Oxazole/Triazole Core : Pyrazole-based esters () may exhibit stronger hydrogen-bonding due to NH groups, whereas oxazole/triazole derivatives rely on aromatic and halogen interactions.

Q & A

Q. What are the recommended synthetic strategies for [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:

Oxazole ring formation : Cyclocondensation of 4-methoxybenzamide with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to generate the oxazole core .

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-chlorophenyl azide and a propargyl ester intermediate .

Esterification : Coupling the oxazole and triazole moieties using DCC/DMAP-mediated esterification .
Critical parameters:

  • Catalysts : Cu(I) for triazole formation; acid/base for cyclization.

  • Solvents : Polar aprotic solvents (DMF, DMSO) for CuAAC; anhydrous conditions for esterification.

  • Yield optimization : Reaction time (12–24 hrs) and temperature (60–80°C) vary by step .

    Table 1: Representative Reaction Conditions

    StepCatalyst/SolventTemperature (°C)Yield (%)Reference
    Oxazole formationH₂SO₄/EtOH8065–70
    Triazole cycloadditionCuI/DMF6075–80
    EsterificationDCC/CH₂Cl₂RT60–65

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₃, CH₂, CH groups) and 2D experiments (HSQC, HMBC) to confirm connectivity. For example:
  • Oxazole C-4 methyl: δ ~2.4 ppm (¹H), ~12 ppm (¹³C).
  • Triazole C-5 methyl: δ ~2.1 ppm (¹H), ~10 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₂₃H₂₁ClN₄O₄: 477.12). Use fragmentation patterns to validate substituents .
  • IR : Key bands include C=O ester (~1740 cm⁻¹), oxazole C=N (~1650 cm⁻¹), and triazole C-N (~1550 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Photodegradation : Protect from UV light due to aromatic/heterocyclic chromophores. Store in amber glass .
  • Hydrolysis susceptibility : Ester groups degrade in basic conditions (pH > 9). Use neutral buffers in biological assays .
  • Thermal stability : Decomposition observed >150°C (DSC/TGA data). Avoid prolonged heating during purification .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays : Test against kinases (e.g., EGFR, VEGFR) due to triazole/oxazole pharmacophores. Use fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .
  • Targeted pathways : Molecular docking (AutoDock Vina) to predict binding to ATP pockets .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during triazole-ester coupling?

  • Methodological Answer : Conflicting yields (e.g., 60% vs. 75%) may arise from:
  • Steric hindrance : Substituents on triazole (4-chlorophenyl) reduce nucleophilic attack efficiency. Use DFT calculations (Gaussian 09) to model transition states .
  • Catalyst deactivation : Trace moisture in DMF poisons Cu(I). Monitor via Karl Fischer titration; switch to anhydrous MeCN .
    Validation : Isotopic labeling (¹⁸O in ester) tracks hydrolysis intermediates via LC-MS .

Q. What strategies address discrepancies in NMR spectral data across studies?

  • Methodological Answer : Discrepancies (e.g., δ 2.1 vs. 2.4 ppm for triazole methyl) may stem from:
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃. Use COSY to identify spin-spin coupling .

  • Tautomerism : Triazole exists as 1H/2H tautomers. Variable temperature NMR (VT-NMR) at −40°C to 80°C stabilizes dominant forms .

    Table 2: Comparative NMR Shifts

    Proton EnvironmentDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)Reference
    Oxazole C-4 CH₃2.422.38
    Triazole C-5 CH₃2.152.08

Q. How can structure-activity relationships (SAR) optimize this compound’s bioactivity?

  • Methodological Answer :
  • Analog synthesis : Replace 4-methoxyphenyl with 4-fluorophenyl (enhanced lipophilicity) or modify triazole N-1 to N-2 substitution .
  • Pharmacophore mapping : 3D-QSAR (CoMFA) correlates substituent electronegativity (Cl, OMe) with kinase inhibition .
  • Metabolic stability : Introduce deuterium at labile C-H bonds (e.g., oxazole methyl) to prolong half-life .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors reduce waste and enhance reproducibility for CuAAC steps (residence time: 30 min; yield: 85%) .
  • Biocatalysis : Lipase-mediated esterification (e.g., CAL-B) replaces DCC, reducing toxic byproducts .
  • Solvent selection : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.